molecular formula C10H22BrN B14335710 1,2,2,6,6-Pentamethylpiperidine;hydrobromide CAS No. 108331-09-5

1,2,2,6,6-Pentamethylpiperidine;hydrobromide

Cat. No.: B14335710
CAS No.: 108331-09-5
M. Wt: 236.19 g/mol
InChI Key: FWSCHINNMQSAGX-UHFFFAOYSA-N
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Description

1,2,2,6,6-Pentamethylpiperidine;hydrobromide is a chemical compound with the molecular formula C10H21N·HBr. It is a derivative of 1,2,2,6,6-Pentamethylpiperidine, which is known for its sterically hindered structure. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2,6,6-Pentamethylpiperidine can be synthesized through several methods. One common method involves the reaction of phorone with ammonia to produce 2,2,6,6-tetramethyl-4-piperidone, which is then reduced to 2,2,6,6-tetramethylpiperidine using the Wolff–Kishner reduction . This secondary amine is then N-methylated using methyl iodide and potassium carbonate .

Industrial Production Methods

In industrial settings, 1,2,2,6,6-Pentamethylpiperidine is often produced using similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The hydrobromide salt is then formed by reacting the free base with hydrobromic acid.

Chemical Reactions Analysis

Types of Reactions

1,2,2,6,6-Pentamethylpiperidine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.

Major Products

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Substituted piperidines

Scientific Research Applications

1,2,2,6,6-Pentamethylpiperidine;hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,2,6,6-Pentamethylpiperidine;hydrobromide involves its interaction with molecular targets through steric hindrance. The compound’s bulky structure prevents certain reactions from occurring, making it useful in selective synthesis . It can also act as a catalyst in various chemical reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

1,2,2,6,6-Pentamethylpiperidine;hydrobromide can be compared with other similar compounds such as:

    2,2,6,6-Tetramethylpiperidine: Similar in structure but lacks the additional methyl group at the 1-position.

    1,2,2,6,6-Pentamethylpiperidine: The free base form without the hydrobromide salt.

    2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of 1,2,2,6,6-Pentamethylpiperidine.

The uniqueness of this compound lies in its sterically hindered structure, which makes it highly selective in chemical reactions and useful in various scientific applications.

Properties

108331-09-5

Molecular Formula

C10H22BrN

Molecular Weight

236.19 g/mol

IUPAC Name

1,2,2,6,6-pentamethylpiperidine;hydrobromide

InChI

InChI=1S/C10H21N.BrH/c1-9(2)7-6-8-10(3,4)11(9)5;/h6-8H2,1-5H3;1H

InChI Key

FWSCHINNMQSAGX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1C)(C)C)C.Br

Origin of Product

United States

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